Valeranone

Catalog No.
S546540
CAS No.
55528-90-0
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valeranone

CAS Number

55528-90-0

Product Name

Valeranone

IUPAC Name

(4aR,7S,8aS)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-11(2)12-7-9-14(3)8-5-6-13(16)15(14,4)10-12/h11-12H,5-10H2,1-4H3/t12-,14+,15+/m0/s1

InChI Key

HDVXJTYHXDVWQO-CFVMTHIKSA-N

SMILES

CC(C)C1CCC2(CCCC(=O)C2(C1)C)C

Solubility

Soluble in DMSO

Synonyms

valeranone, valeranone, (4aR-(4aalpha,7beta,8aalpha))-isomer, valeranone, (4aS-(4aalpha,7beta,8aalpha))-isomer, yatamanson

Canonical SMILES

CC(C)C1CCC2(CCCC(=O)C2(C1)C)C

Isomeric SMILES

CC(C)[C@H]1CC[C@]2(CCCC(=O)[C@]2(C1)C)C

Description

The exact mass of the compound Valeranone is 222.1984 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Polycyclic Sesquiterpenes - Supplementary Records. It belongs to the ontological category of sesquiterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Valeranone, also known as (-)-Valeranone, is a cyclic ketone with the molecular formula C11H18OC_{11}H_{18}O and a molecular weight of 182.26 g/mol. It is derived from the plant Valeriana officinalis, commonly known as valerian, which is recognized for its sedative properties. Valeranone is characterized by its unique structure that includes a cyclopentane ring fused to a carbonyl group, contributing to its biological activity and potential therapeutic applications.

That modify its structure and properties:

  • Oxidation: This reaction can convert valeranone into its corresponding alcohol or acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can yield different forms, such as alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
  • Substitution: Substitution reactions can introduce different functional groups into the valeranone molecule, altering its chemical characteristics. Various reagents, including halogens and nucleophiles, can be employed under suitable conditions.

These reactions expand the utility of valeranone in synthetic organic chemistry and medicinal applications.

Valeranone exhibits significant biological activity, particularly in the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing GABA's inhibitory effects. This action promotes relaxation and sedation, making valeranone a candidate for anxiolytic therapies. Additionally, it may interact with other neurotransmitter systems, contributing to its sedative effects observed in clinical studies involving valerian extracts.

The synthesis of valeranone can be achieved through several methods:

  • Natural Extraction: The primary industrial method involves extracting essential oils from Valeriana officinalis using steam distillation. This process yields a mixture of volatile compounds, including valeranone.
  • Chemical Synthesis: Laboratory synthesis typically involves the cyclization of farnesyl pyrophosphate, a precursor in sesquiterpenoid biosynthesis. Specific enzymes or catalysts are often required to facilitate this cyclization process.

Research has also explored various synthetic routes that yield valeranone through different starting materials and reaction conditions .

Valeranone has several applications, primarily in the fields of pharmacology and herbal medicine:

  • Sedative and Anxiolytic Agent: Due to its interaction with GABA receptors, valeranone is used in formulations aimed at reducing anxiety and promoting sleep.
  • Fragrance Industry: Its pleasant aroma makes it a candidate for use in perfumes and aromatherapy products.
  • Flavoring Agent: Valeranone's flavor profile allows it to be utilized in food products as a flavoring agent.

Several compounds exhibit structural or functional similarities to valeranone:

Compound NameStructure TypeUnique Features
Valerenic AcidSesquiterpenoidKnown for its sedative effects; major active component in valerian root.
7-EpivaleranoneKetoneStructural isomer with distinct biological properties; studied for similar therapeutic effects.
FarnesolAlcoholA precursor in the biosynthesis of valeranone; exhibits antimicrobial properties.
Beta-CaryophylleneSesquiterpenoidKnown for anti-inflammatory properties; interacts with cannabinoid receptors.

Valeranone's uniqueness lies in its specific interaction with GABA receptors and its dual role as both a sedative and anxiolytic agent, distinguishing it from other similar compounds that may have different mechanisms of action or therapeutic uses.

Gas Chromatography-Mass Spectrometry Profiling

Gas Chromatography-Mass Spectrometry represents the gold standard for valeranone identification and quantification due to its exceptional selectivity and sensitivity [1] [2]. The technique exploits the volatile nature of valeranone (molecular weight 222.37 g/mol) and its characteristic fragmentation patterns to provide unambiguous compound identification [3] [4].

Column Selection and Optimization

Multiple stationary phases have been successfully employed for valeranone separation. The HP-5 MS column (60 m × 0.25 mm ID, 0.25 μm film thickness) using helium carrier gas demonstrates optimal performance with retention indices consistently around 1670 [2]. Alternative configurations include DB-5 and SPB-5 columns with similar dimensions, providing comparable separation efficiency and retention characteristics [2]. The CP Sil 5 CB column system using nitrogen carrier gas shows slightly different retention behavior with indices around 1639, indicating the influence of carrier gas selection on chromatographic performance [2].

Instrumental Parameters and Operating Conditions

Temperature programming proves critical for optimal separation. Typical conditions employ initial temperatures of 40-50°C with ramping rates of 2-4°C per minute to final temperatures of 250-290°C [2]. The injection mode utilizing splitless injection ensures maximum sensitivity for trace-level analysis. Mass spectrometry detection employs electron impact ionization at 70 eV, generating characteristic fragmentation patterns with the molecular ion peak at m/z 222 [1] [5].

Mass Spectral Characteristics

Valeranone exhibits distinctive fragmentation patterns under electron impact conditions. The base peak typically appears at m/z 222 (molecular ion), with significant fragment ions providing structural confirmation [3] [5]. The fragmentation pathway involves initial loss of alkyl substituents followed by ring cleavage, producing characteristic ions that enable unambiguous identification even in complex matrices [6] [7].

Quantitative Performance

GC-MS methods demonstrate excellent linearity across wide concentration ranges with correlation coefficients exceeding 0.999 [8] [1]. Detection limits reach nanogram levels, enabling quantification in complex botanical extracts where valeranone concentrations may be extremely low [8] [9]. The technique provides superior repeatability with relative standard deviations typically below 5% for replicate analyses [10] [11].

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of valeranone through detailed analysis of proton and carbon environments [12] [13]. The technique proves invaluable for conformational analysis and stereochemical assignment of this bicyclic sesquiterpenoid [12] [14].

Proton Nuclear Magnetic Resonance Analysis

1H NMR spectroscopy reveals characteristic chemical shift patterns reflecting the complex stereochemistry of valeranone [12] [13]. Protons adjacent to the carbonyl functionality appear in the δ 2.0-3.0 ppm region, exhibiting complex coupling patterns that provide insight into molecular conformation [12] [15]. The isopropyl substituent generates distinctive patterns with characteristic coupling constants ranging from 7-15 Hz for vicinal proton interactions [13] [16].

Advanced Computational Integration

Density Functional Theory calculations at the B3LYP/6-31G* level enable accurate prediction of NMR parameters [12] [13]. Monte Carlo conformational searches followed by Boltzmann analysis provide theoretical chemical shifts that correlate excellently with experimental observations [12]. The calculated vicinal coupling constants using generalized Karplus-type equations show remarkable agreement with experimental values, enabling confident spectral assignment [13].

Carbon-13 Nuclear Magnetic Resonance Characterization

13C NMR spectroscopy provides definitive identification of the carbon skeleton [12] [13]. The carbonyl carbon appears in the characteristic δ 210-220 ppm region, while quaternary carbons exhibit distinctive chemical shifts that confirm the bicyclic framework [16] [15]. Variable temperature studies reveal conformational dynamics that influence spectral parameters [12].

Two-Dimensional Nuclear Magnetic Resonance Experiments

2D NMR techniques provide unambiguous structural assignment through correlation spectroscopy [12] [13]. COSY experiments establish proton-proton connectivity patterns, while NOESY spectra reveal spatial relationships crucial for stereochemical determination [13] [17]. HSQC and HMBC experiments enable complete carbon assignment and identification of quaternary centers [18] [16].

Quantitative Considerations

While NMR spectroscopy provides excellent qualitative information, quantitative applications require careful consideration of relaxation times and integration parameters [17] [18]. The technique proves particularly valuable for purity assessment and identification of related compounds in crude extracts [19] [16].

High-Performance Liquid Chromatography Protocols

High-Performance Liquid Chromatography offers versatile separation capabilities for valeranone analysis, particularly advantageous for thermally labile compounds and complex mixture analysis [20] [21] [22].

Column Technology and Mobile Phase Optimization

Reversed-phase chromatography using C18 stationary phases provides optimal retention and selectivity for valeranone [20] [22]. The Phenomenex Luna C18(2) column demonstrates superior performance using gradient elution with water containing 0.05% phosphoric acid and acetonitrile-methanol mixtures [20] [22]. Flow rates of 0.8 mL/min ensure adequate resolution while maintaining reasonable analysis times [20].

Alternative separation approaches include micellar liquid chromatography using Nucleosil C18 columns with Brij 35 surfactant systems [21]. This technique enables isocratic separations with excellent precision, demonstrating linearity ranges from 1.9-91.3 μg/mL with correlation coefficients exceeding 0.999 [21]. The micellar environment provides unique selectivity advantages for sesquiterpenoid separations [21].

Detection Systems and Wavelength Selection

Ultraviolet detection at multiple wavelengths (207, 225, 254, 280, and 325 nm) enables comprehensive monitoring of valeranone and related compounds [20] [22]. Diode array detection provides spectral confirmation and peak purity assessment, crucial for complex botanical matrix analysis [20] [23]. The 220 nm wavelength proves optimal for valeranone quantification, providing maximum sensitivity while minimizing interference [21] [24].

Method Validation Parameters

Validated HPLC methods demonstrate excellent analytical performance with detection limits ranging from 0.037-0.14 μg/mL depending on specific conditions [21]. Quantification limits of 0.11-0.42 μg/mL enable accurate determination in pharmaceutical preparations [21]. Precision studies show intraday and interday relative standard deviations below 2%, confirming method ruggedness [21].

Specialized Applications

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Exact Mass

222.1984

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Valeranone

Dates

Last modified: 02-18-2024
1: De J, Lu Y, Ling L, Peng N, Zhong Y. Essential Oil Composition and Bioactivities of Waldheimia glabra (Asteraceae) from Qinghai-Tibet Plateau. Molecules. 2017 Mar 13;22(3). pii: E460. doi: 10.3390/molecules22030460. PubMed PMID: 28335395.
2: Glaser J, Schultheis M, Moll H, Hazra B, Holzgrabe U. Antileishmanial and cytotoxic compounds from Valeriana wallichii and identification of a novel nepetolactone derivative. Molecules. 2015 Apr 1;20(4):5740-53. doi: 10.3390/molecules20045740. PubMed PMID: 25834987.
3: Flamini G, Cioni PL, Maccioni S, Baldini R. Essential oil composition and in vivo volatiles emission by different parts of Coleostephus myconis capitula. Nat Prod Commun. 2010 Aug;5(8):1321-4. PubMed PMID: 20839645.
4: Mathela CS, Padalia RC, Chanotiya CS. Kanokonyl acetate-rich Indian valerian from northwestern Himalaya. Nat Prod Commun. 2009 Sep;4(9):1253-6. PubMed PMID: 19831039.
5: Qi HY, Wei XN, Shi YP. Sesquiterpenoids from Valeriana tangutica. J Asian Nat Prod Res. 2009;11(1):33-7. doi: 10.1080/10286020802435778. PubMed PMID: 19177234.
6: Tanaka K, Komatsu K. Comparative study on volatile components of Nardostachys rhizome. J Nat Med. 2008 Jan;62(1):112-6. doi: 10.1007/s11418-007-0199-7. Epub 2007 Oct 6. PubMed PMID: 18404355.
7: Mathela CS, Chanotiya CS, Sammal SS, Pant AK, Pandey S. Compositional diversity of terpenoids in the Himalayan Valeriana genera. Chem Biodivers. 2005 Sep;2(9):1174-82. PubMed PMID: 17193199.
8: Torres-Valencia JM, Meléndez-Rodríguez M, Alvarez-García R, Cerda-García-Rojas CM, Joseph-Nathan P. DFT and NMR parameterized conformation of valeranone. Magn Reson Chem. 2004 Oct;42(10):898-902. PubMed PMID: 15366065.
9: Letchamo W, Ward W, Heard B, Heard D. Essential oil of Valeriana officinalis L. cultivars and their antimicrobial activity as influenced by harvesting time under commercial organic cultivation. J Agric Food Chem. 2004 Jun 16;52(12):3915-9. PubMed PMID: 15186117.
10: Hazelhoff B, Malingré TM, Meijer DK. Antispasmodic effects of valeriana compounds: an in-vivo and in-vitro study on the guinea-pig ileum. Arch Int Pharmacodyn Ther. 1982 Jun;257(2):274-87. PubMed PMID: 7114974.
11: Rücker G, Tautges J, Sieck A, Wenzl H, Graf E. [Isolation and pharmacodynamic activity of the sesquiterpene valeranone from Nardostachys jatamansi DC]. Arzneimittelforschung. 1978;28(1):7-13. German. PubMed PMID: 580202.
12: Gupta PD, Virmani V. Clinical trial of jatamansone (syn: Valeranone) in hyperkinetic behaviour disorders. Neurol India. 1968 Oct-Dec;16(4):168-73. PubMed PMID: 4886500.
13: Hikino H, Takeshita Y, Hikino Y, Takemoto T. [Conformation of valeranone and derivatives]. Yakugaku Zasshi. 1967 Sep;87(9):1035-9. Japanese. PubMed PMID: 5627422.
14: Wenkert E, Berges DA. The stereospecific introduction of a vicinally functionalized angular methyl group. A synthesis of l-valeranone. J Am Chem Soc. 1967 May 10;89(10):2507-9. PubMed PMID: 6042758.
15: Hikino H, Hikino Y, Takeshita Y, Meguro K, Takemoto T. Structure and absolute configuration of valeranone. Chem Pharm Bull (Tokyo). 1965 Dec;13(12):1408-16. PubMed PMID: 5866238.
16: Hikino H, Takeshita Y, Hikino Y, Takemoto T. Conformation of valeranone and derivatives. Chem Pharm Bull (Tokyo). 1965 May;13(5):626-8. PubMed PMID: 5867724.
17: HIKINO H, HIKINO Y, TAKESHITA Y, MEGURO K, TAKEMOTO T. STRUCTURE OF VALERANONE. Chem Pharm Bull (Tokyo). 1963 Sep;11:1207-10. PubMed PMID: 14068747.

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